molecular formula C12H17BrO B8279728 3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

Cat. No. B8279728
M. Wt: 257.17 g/mol
InChI Key: VTEGNRZISAUGPR-UHFFFAOYSA-N
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Patent
US07659421B2

Procedure details

In a 4-liter SVL reactor equipped with a magnetic stirrer, a thermometer and a dropping funnel, introduce under nitrogen 198.7 g (0.867 mol) of methyl 4-bromo-3-methylbenzoate in solution in 1 liter of tetrahydrofuran. Cool the mixture to −5° C. with the aid of a bath of ice and sodium chloride. Add 636 cm3 of a 3M solution of ethylmagnesium bromide in diethyl ether, then allow the reaction temperature to increase to ambient temperature. After four hours of reaction, hydrolyze the reaction mixture with 2 liters of a 1 N hydrochloric acid solution. After decanting and separation, extract the aqueous phase with 0.5 liter of ethyl acetate. Wash the combined organic phases with 0.4 liter of water (3×). After drying over sodium sulfate, the product obtained after evaporation of the solvents is purified by chromatography on silica gel (heptane/ethyl acetate=95/5). This gives 150.2 g of 3-(4-bromo-3-methylphenyl)pentan-3-ol in the form of a colorless oil (Yield=67%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][C:3]=1[CH3:12].[Cl-].[Na+].[CH2:15]([Mg]Br)[CH3:16].Cl.O1CC[CH2:22][CH2:21]1>C(OCC)C>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])([CH2:15][CH3:16])[CH2:21][CH3:22])=[CH:4][C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
1 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4-liter SVL reactor equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
After four hours of reaction
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After decanting
CUSTOM
Type
CUSTOM
Details
separation
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with 0.5 liter of ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic phases with 0.4 liter of water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (heptane/ethyl acetate=95/5)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(CC)(CC)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.